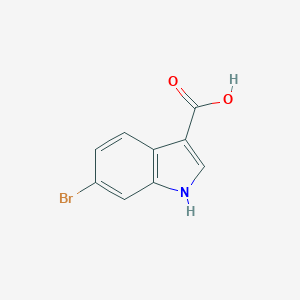

6-Bromo-1H-indole-3-carboxylic acid

Description

Significance of Indole (B1671886) Scaffolds in Bioactive Compound Design

The indole nucleus is a privileged scaffold in drug discovery, forming the structural core of numerous natural and synthetic molecules with significant biological activities. researchgate.net This versatile heterocyclic system is found in a vast array of natural products, including alkaloids and phytoalexins, and is a key component in many approved pharmaceuticals. ncifcrf.gov The ability of the indole ring to participate in various chemical interactions, such as hydrogen bonding and π-stacking, allows it to bind to a diverse range of biological targets, including enzymes and receptors. nih.gov

The structural versatility of the indole scaffold allows for the design of compounds that can specifically target various biological pathways. ncifcrf.gov By introducing different substituents onto the indole ring, medicinal chemists can fine-tune the pharmacological properties of these molecules to enhance their efficacy and selectivity. This has led to the development of indole-containing compounds with a wide spectrum of therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities. ncifcrf.govnih.gov

Rationale for Investigating 6-Bromo-1H-indole-3-carboxylic Acid

The investigation into this compound is driven by its potential as a key intermediate in the synthesis of novel pharmacologically active agents. The presence of the bromine atom at the 6-position and the carboxylic acid group at the 3-position provides two reactive sites for chemical modification, allowing for the creation of diverse libraries of indole derivatives.

The introduction of a bromine atom can significantly influence a molecule's biological activity. Halogen atoms, like bromine, can alter the electronic properties of the indole ring and enhance the binding affinity of the molecule to its biological target. Furthermore, the carboxylic acid group serves as a versatile handle for forming amide bonds, esters, and other functional groups, enabling the attachment of various side chains to the indole core.

A notable example of its application is in the synthesis of derivatives of the anti-inflammatory natural product, Herdmanine D. The 6-bromo-5-methoxy-1H-indole-3-carboxylic acid scaffold is a crucial component of this marine-derived compound. nih.gov This highlights the importance of this compound as a starting material for accessing complex natural product analogs with potential therapeutic value.

Overview of Research Areas Pertaining to this compound

Research involving this compound is primarily focused on its application as a scaffold for the development of new therapeutic agents. The key areas of investigation include:

Antimicrobial Agents: Derivatives of this compound have been synthesized and evaluated for their activity against a range of bacterial and fungal pathogens. nih.gov The ability to modify the core structure allows for the optimization of antimicrobial potency and spectrum of activity.

Anticancer Agents: The indole scaffold is a well-established pharmacophore in the design of anticancer drugs. nih.gov Researchers are exploring derivatives of this compound for their potential to inhibit the growth of various cancer cell lines. These compounds are often designed to target specific enzymes or receptors involved in cancer progression.

Enzyme Inhibitors: The structural features of this compound make it an attractive starting point for the design of enzyme inhibitors. By modifying the substituents on the indole ring, scientists can create molecules that selectively bind to the active site of a target enzyme, thereby modulating its activity. This approach is being used to develop inhibitors for enzymes implicated in a variety of diseases.

Detailed research findings in these areas are presented in the following interactive data tables:

Antimicrobial Activity of 6-Bromoindole (B116670) Derivatives

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

| 6-bromoindolglyoxylamide polyamine derivative (3) | Staphylococcus aureus | - |

| 6-bromoindolglyoxylamide polyamine derivative (3) | Staphylococcus intermedius | - |

| 6-bromoindolglyoxylamide polyamine derivative (3) | Pseudomonas aeruginosa | Antibiotic enhancing properties |

| 5-Bromo-indole-3-carboxamido-polyamine (13b) | Staphylococcus aureus | ≤ 0.28 µM |

| 5-Bromo-indole-3-carboxamido-polyamine (13b) | Acinetobacter baumannii | ≤ 0.28 µM |

| 5-Bromo-indole-3-carboxamido-polyamine (13b) | Cryptococcus neoformans | ≤ 0.28 µM |

Anticancer Activity of Bromo-Substituted Heterocyclic Derivatives

| Compound | Cancer Cell Line | IC50 Value (µM) |

| 6-aryl-2-styrylquinazolin-4(3H)-one derivative | Human renal (TK-10) | 0.62-7.72 |

| 6-aryl-2-styrylquinazolin-4(3H)-one derivative | Melanoma (UACC-62) | 0.62-7.72 |

| 6-aryl-2-styrylquinazolin-4(3H)-one derivative | Breast cancer (MCF-7) | 0.62-7.72 |

| 5-bromoindole-2-carboxylic acid derivative (3a) | Lung cancer (A549) | Potent activity |

| 5-bromoindole-2-carboxylic acid derivative (3a) | Liver cancer (HepG2) | Potent activity |

| 5-bromoindole-2-carboxylic acid derivative (3a) | Breast cancer (MCF-7) | Potent activity |

Enzyme Inhibition by Bromo-Substituted Indole Analogs

| Compound | Target Enzyme | Inhibition Constant (Ki) / IC50 |

| 6-Bromo-1H-indazole | Tyrosinase | - |

| 7-Bromo-1H-indazole | Tyrosinase | - |

| 5-bromoindole-2-carboxylic acid derivative (3a) | EGFR tyrosine kinase | Strong binding energy |

| 5-bromoindole-2-carboxylic acid derivative (3b) | EGFR tyrosine kinase | Strong binding energy |

| 5-bromoindole-2-carboxylic acid derivative (3f) | EGFR tyrosine kinase | Strong binding energy |

| 5-bromoindole-2-carboxylic acid derivative (7) | EGFR tyrosine kinase | Strong binding energy |

Structure

3D Structure

Properties

IUPAC Name |

6-bromo-1H-indole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrNO2/c10-5-1-2-6-7(9(12)13)4-11-8(6)3-5/h1-4,11H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INNZWYJJSSRJET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)NC=C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60570991 | |

| Record name | 6-Bromo-1H-indole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60570991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101774-27-0 | |

| Record name | 6-Bromo-1H-indole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60570991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-bromo-1H-indole-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Structural Elucidation and Conformational Analysis of 6 Bromo 1h Indole 3 Carboxylic Acid

Single-Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction analysis offers a definitive method for determining the precise atomic arrangement within a crystalline solid. mdpi.com For 6-bromo-1H-indole-3-carboxylic acid, this technique has elucidated the key structural features, from its fundamental crystallographic parameters to its complex intermolecular network.

Crystallographic Parameters and Space Group Determination

The compound this compound crystallizes in the monoclinic system. nih.govresearchgate.net The specific space group has been identified as P2₁/n. researchgate.net This determination is fundamental, as it dictates the symmetry operations that can be applied to the asymmetric unit to generate the entire crystal lattice. The unit cell parameters, which define the dimensions and shape of the repeating unit in the crystal, were measured at a temperature of 293 K. nih.govresearchgate.net A summary of these parameters is provided in the table below.

| Parameter | Value |

| Formula | C₉H₆BrNO₂ |

| Molecular Weight | 240.06 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a | 7.2229 (14) Å |

| b | 11.874 (2) Å |

| c | 11.079 (2) Å |

| α | 90° |

| β | 108.37 (3)° |

| γ | 90° |

| Volume (V) | 901.7 (3) ų |

| Z (Molecules/unit cell) | 4 |

| Calculated Density (Dx) | 1.768 Mg m⁻³ |

Data sourced from Zhao & Wang (2012). researchgate.net

Molecular Conformation and Dihedral Angle Characterization

The molecular conformation of this compound reveals important details about the spatial relationship between its functional groups. The indole (B1671886) ring system itself is nearly planar, a common feature of such aromatic structures. A key conformational parameter is the dihedral angle between the plane of the indole ring system and the carboxylic acid group attached at the C3 position. For this molecule, the dihedral angle is a mere 6(4)°, indicating that the carboxylic acid group is nearly coplanar with the indole ring. nih.govresearchgate.net This planarity facilitates electronic conjugation between the carboxyl group and the aromatic ring system.

Intermolecular Interactions and Hydrogen Bond Network Analysis

First, a classic centrosymmetric dimer is formed through pairs of O—H···O hydrogen bonds between the carboxylic acid groups of two adjacent molecules. nih.govresearchgate.net This interaction is a common and robust motif in the crystal structures of carboxylic acids. bohrium.com

Second, these dimers are further linked by N—H···O hydrogen bonds. nih.govresearchgate.net In this interaction, the indole N—H group of one dimer acts as a hydrogen bond donor to a carboxylic oxygen atom of an adjacent dimer. nih.gov This network of interactions connects the molecules into a cohesive, layered structure. nih.govresearchgate.net

| Interaction (D–H···A) | D···A Distance (Å) | Symmetry Code of A |

| O2—H7···O1 | 2.627 (5) | x, -y+1/2, z-1/2 |

| N1—H1A···O1 | 2.928 (6) | -x+1, -y+1, -z+1 |

D: Donor atom, A: Acceptor atom. Data sourced from Zhao et al. (2012). nih.gov

Crystal Packing Architecture

The combination of O—H···O and N—H···O hydrogen bonds results in a well-defined crystal packing architecture. The O—H···O interactions create inversion dimers, which can be considered the primary building blocks of the structure. researchgate.net These dimers are then interconnected by the N—H···O bonds, forming extensive layers that are parallel to the (-101) crystallographic plane. nih.govresearchgate.net This layered arrangement is a direct consequence of the directional nature of the hydrogen bonding network, which organizes the molecules into a stable, repeating three-dimensional array.

Spectroscopic Characterization

Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), provide complementary information to X-ray diffraction by probing the electronic environment of atoms within the molecule in solution.

Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR)

For instance, in ¹H NMR, one would expect to see distinct signals for the protons on the indole ring, with their chemical shifts and coupling patterns influenced by the electron-withdrawing effects of the bromine and carboxylic acid substituents. The N-H proton would typically appear as a broad singlet, and the carboxylic acid proton as a singlet at a significantly downfield chemical shift.

In ¹³C NMR, distinct signals would be observed for each of the nine carbon atoms in the molecule. The carbon of the carboxylic acid group (C=O) would be found at the most downfield position. The carbons directly bonded to the bromine and nitrogen atoms would also show characteristic shifts.

Infrared Spectroscopy

The infrared (IR) spectrum of this compound is characterized by a series of absorption bands that confirm the presence of its key functional groups: the carboxylic acid, the N-H bond of the indole ring, and the carbon-bromine bond. The spectrum is significantly influenced by intermolecular hydrogen bonding, a feature confirmed by crystallographic studies which show that molecules in the solid state form hydrogen-bonded dimers through their carboxylic acid groups (O–H⋯O) and are further connected by N–H⋯O hydrogen bonds. nih.gov

The most prominent feature of the IR spectrum is a very broad and strong absorption band corresponding to the O-H stretching vibration of the carboxylic acid dimer, which typically appears in the range of 2500-3300 cm⁻¹. This broadness is a hallmark of the strong hydrogen bonding present in carboxylic acid dimers.

Overlapping with this broad O-H band is the N-H stretching vibration of the indole ring. The N-H stretch, also involved in hydrogen bonding, typically appears as a medium to strong band around 3300-3400 cm⁻¹. The C-H stretching vibrations from the aromatic benzene (B151609) and pyrrole (B145914) rings of the indole structure are observed as weaker, sharper peaks just above 3000 cm⁻¹.

The carbonyl (C=O) stretching vibration of the carboxylic acid group gives rise to a strong, sharp absorption band. For a hydrogen-bonded dimer, this band is typically found at a lower wavenumber, generally in the region of 1700-1725 cm⁻¹. The spectrum also displays C=C stretching vibrations from the aromatic rings in the 1450-1600 cm⁻¹ region.

Further fingerprinting of the molecule includes the C-O stretching and O-H bending vibrations of the carboxylic acid group, which are coupled and appear as two bands in the 1400-1440 cm⁻¹ and 1210-1320 cm⁻¹ regions. The C-N stretching vibration of the indole ring is also expected in the fingerprint region. The presence of the bromine atom is indicated by a C-Br stretching vibration, which typically appears as a weak to medium band in the lower frequency region of the spectrum, usually between 600 and 500 cm⁻¹.

The table below summarizes the principal infrared absorption bands and their corresponding assignments for this compound.

| Wavenumber (cm⁻¹) | Intensity | Assignment of Vibration |

| ~3400 | Medium, Broad | N-H Stretch (Hydrogen-bonded) |

| 3300-2500 | Strong, Very Broad | O-H Stretch (Carboxylic acid dimer) |

| >3000 | Weak to Medium | Aromatic and Pyrrole C-H Stretch |

| 1725-1700 | Strong, Sharp | C=O Carbonyl Stretch (Dimer) |

| 1600-1450 | Medium to Weak | C=C Aromatic Ring Stretch |

| 1440-1400 | Medium | C-O-H Bending |

| 1320-1210 | Medium | C-O Stretch |

| 600-500 | Weak to Medium | C-Br Stretch |

Mass Spectrometry

Mass spectrometry of this compound provides crucial information for confirming its molecular weight and elucidating its structure through fragmentation analysis. The molecular formula of the compound is C₉H₆BrNO₂. nih.gov

A key feature in the mass spectrum is the isotopic signature of the bromine atom. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundance (approximately 50.7% and 49.3%, respectively). Consequently, the molecular ion (M⁺) peak will appear as a pair of peaks of almost equal intensity, separated by two mass-to-charge units (m/z). This characteristic M⁺ and M+2 isotopic pattern is definitive evidence for the presence of a single bromine atom in the molecule. The calculated monoisotopic mass of the compound is approximately 238.96 Da, leading to expected molecular ion peaks at m/z ≈ 239 and 241. nih.gov

The stability of the indole aromatic system results in a relatively intense molecular ion peak. The fragmentation pattern is dictated by the functional groups present. Common fragmentation pathways for carboxylic acids include the loss of a hydroxyl radical (•OH) and the loss of the entire carboxyl group (•COOH). libretexts.org

Loss of Hydroxyl Radical (M-17): A peak corresponding to the loss of •OH (mass of 17 Da) is expected, resulting in an acylium ion [M-17]⁺. This would appear as an isotopic doublet around m/z 222 and 224.

Loss of Carboxyl Group (M-45): Cleavage of the bond between the indole ring and the carboxylic acid group leads to the loss of a •COOH radical (mass of 45 Da). This generates the 6-bromo-1H-indolyl cation, [M-45]⁺, which would also show the characteristic 1:1 isotopic pattern at m/z 194 and 196.

Loss of Bromine (M-79/81): Fragmentation can also occur via the loss of the bromine atom (mass of 79 or 81 Da), leading to a fragment ion [M-Br]⁺ at m/z 160. This fragment corresponds to the indole-3-carboxylic acid cation.

Further fragmentation of the indole ring itself can occur, but the initial losses of the carboxylic acid functionalities are typically more prominent.

The expected major fragments in the mass spectrum are summarized in the table below.

| m/z (Daltons) | Relative Intensity | Proposed Fragment Ion |

| 239 / 241 | High (1:1 ratio) | [C₉H₆⁷⁹/⁸¹BrNO₂]⁺ (Molecular Ion, M⁺) |

| 222 / 224 | Medium (1:1 ratio) | [M-OH]⁺ |

| 194 / 196 | Medium (1:1 ratio) | [M-COOH]⁺ |

| 160 | Medium | [M-Br]⁺ |

Synthetic Methodologies for 6 Bromo 1h Indole 3 Carboxylic Acid and Its Derivatives

Strategies for the Preparation of 6-Bromo-1H-indole-3-carboxylic Acid

The preparation of this compound can be achieved through several synthetic pathways, each with its own advantages and applications. These methods range from traditional multi-step syntheses to more modern, highly regioselective approaches.

Conventional Synthetic Routes

Conventional methods for synthesizing this compound often begin with a commercially available indole (B1671886) precursor. One common approach involves the direct bromination of an indole-3-carboxylic acid derivative. For instance, the treatment of methyl indole-3-carboxylate (B1236618) with bromine in acetic acid can regioselectively yield methyl 5,6-dibromoindole-3-carboxylate. rsc.org Subsequent selective manipulation or alternative starting materials are necessary to achieve the desired 6-bromo substitution pattern.

Another route starts from 6-bromoindole (B116670). This can be achieved through a multi-step sequence that is amenable to scaling up and uses inexpensive starting materials. nih.gov Once 6-bromoindole is obtained, functionalization at the C3 position is required to introduce the carboxylic acid group. A common method for this is the Vilsmeier-Haack reaction, which introduces a formyl group that can then be oxidized to a carboxylic acid. sigmaaldrich.comorgsyn.org

A typical sequence might involve:

Synthesis of 6-bromoindole. nih.gov

Introduction of a C3 substituent, such as a formyl group via the Vilsmeier-Haack reaction. researchgate.net

Oxidation of the C3 substituent to the carboxylic acid.

Regioselective Synthesis via Trifluoroacetylated Indole Hydrolysis

A highly efficient and regioselective method for the synthesis of this compound and its analogs has been developed utilizing a trifluoroacetylated indole intermediate. tandfonline.comtandfonline.comtandfonline.com This strategy offers excellent control over the position of bromination.

The synthesis of a related compound, 6-bromo-5-methoxy-1H-indole-3-carboxylic acid, exemplifies this approach. tandfonline.comtandfonline.comtandfonline.com The key steps are:

Protection and Activation: 5-methoxyindole (B15748) is first reacted with trifluoroacetic anhydride (B1165640) to form 2,2,2-trifluoro-1-(5-methoxy-1H-indol-3-yl)ethan-1-one. tandfonline.com The trifluoroacetyl group at the C3 position serves as a directing group and activates the indole ring for electrophilic substitution.

Regioselective Bromination: The trifluoroacetylated indole is then treated with bromine in acetic acid. The electron-withdrawing nature of the trifluoroacetyl group directs the bromination to the C6 position, yielding 1-(6-bromo-5-methoxy-1H-indol-3-yl)-2,2,2-trifluoroethan-1-one with high regioselectivity. tandfonline.com

Hydrolysis: The final step involves the hydrolysis of the trifluoroacetyl group using aqueous sodium hydroxide, followed by acidification to afford the desired 6-bromo-5-methoxy-1H-indole-3-carboxylic acid in high yield. tandfonline.comtandfonline.com

This method's key advantage is the precise control of regiochemistry, which is often a challenge in the direct bromination of substituted indoles. tandfonline.comtandfonline.com

Derivatization Strategies of this compound

The carboxylic acid moiety of this compound serves as a versatile handle for a wide range of derivatization reactions, allowing for the synthesis of diverse compound libraries for various applications.

Synthesis of Amide Derivatives

The formation of amide bonds is a common and important derivatization strategy. This compound can be readily coupled with a variety of primary and secondary amines to produce the corresponding amide derivatives.

A highly efficient method for this transformation utilizes ultrasound irradiation in the presence of coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) hydrochloride (EDC.HCl) and 4-dimethylaminopyridine (B28879) (DMAP). tandfonline.com This approach has been successfully applied to the synthesis of a series of brominated indole carboxamides by reacting 6-bromo-5-methoxy-1H-indole-3-carboxylic acid with various aromatic and aliphatic amines, achieving good to excellent yields in short reaction times. tandfonline.comtandfonline.com

Table 1: Examples of Amide Derivatives from 6-Bromo-5-methoxy-1H-indole-3-carboxylic Acid

| Amine Reactant | Resulting Amide Derivative | Yield (%) |

| 4-Fluoroaniline | 6-bromo-N-(4-fluorophenyl)-5-methoxy-1H-indole-3-carboxamide | 85 |

| 4-Fluorophenethylamine | 6-bromo-N-(4-fluorophenethyl)-5-methoxy-1H-indole-3-carboxamide | 94 tandfonline.com |

| Aniline | N-phenyl-6-bromo-5-methoxy-1H-indole-3-carboxamide | 88 |

| Benzylamine | N-benzyl-6-bromo-5-methoxy-1H-indole-3-carboxamide | 90 |

Data derived from a study on related bromo-indole carboxamides. tandfonline.comtandfonline.com

Another established method for amide bond formation involves the use of reagents like 1-ethyl-3-(dimethylaminopropyl)carbodiimide hydrochloride (EDC) and hydroxybenzotriazole (B1436442) (HOBt) in a suitable solvent like dichloromethane. nih.gov

Synthesis of Other Indole-3-carboxylic Acid Derivatives

Beyond amides, the carboxylic acid group can be transformed into other functional groups, such as esters. Esterification can be achieved by reacting the carboxylic acid with an alcohol under acidic conditions or by converting the carboxylic acid to an acyl halide followed by reaction with an alcohol. For instance, methyl esters of indole-3-carboxylic acids are common intermediates in organic synthesis. rsc.org

Furthermore, the indole nitrogen of the this compound scaffold can be alkylated. For example, treatment with iodomethane (B122720) under basic conditions can yield the N-methylated derivative, 6-bromo-1-methyl-1H-indole-3-carboxylic acid.

Functionalization through Cross-Coupling Reactions

The bromine atom at the C6 position of the indole ring is a key site for functionalization via transition metal-catalyzed cross-coupling reactions. mdpi.com These reactions allow for the introduction of a wide variety of substituents, significantly expanding the chemical diversity of the derivatives.

Palladium-catalyzed reactions are particularly prominent in this context. mdpi.com For example, Sonogashira coupling can be used to form carbon-carbon bonds by reacting the bromoindole with a terminal alkyne. mdpi.com Suzuki and Stille couplings are other powerful methods for introducing aryl, heteroaryl, or vinyl groups by reacting with boronic acids or organostannanes, respectively.

These cross-coupling strategies are fundamental for building more complex molecules and have been applied to the synthesis of various biologically active indole derivatives. nih.gov The ability to selectively modify the C6 position through these methods makes this compound a valuable and versatile building block in synthetic chemistry.

Exploration of Biological Activities and Medicinal Chemistry Applications of 6 Bromo 1h Indole 3 Carboxylic Acid Analogues

Role as a Key Intermediate in Pharmaceutical Synthesis

6-Bromo-1H-indole-3-carboxylic acid serves as a crucial starting material in the synthesis of a variety of pharmacologically active compounds. nih.govresearchgate.net Its structure, featuring a reactive carboxylic acid group and a modifiable indole (B1671886) core, allows for diverse chemical transformations. The bromine atom at the 6-position provides a site for further functionalization, often through cross-coupling reactions, enabling the introduction of various substituents to modulate the biological activity of the final products. nih.govresearchgate.net

A significant application of this compound is in the creation of inhibitors for enzymes implicated in disease. For instance, it is a key building block in the synthesis of inhibitors for bacterial cystathionine (B15957) γ-lyase (bCSE), an enzyme involved in hydrogen sulfide (B99878) (H₂S) production in pathogenic bacteria. nih.govresearchgate.netdntb.gov.ua By utilizing 6-bromoindole (B116670) as a scaffold, researchers have developed potent and selective bCSE inhibitors. nih.govresearchgate.net The synthesis of these inhibitors often involves the assembly of heterocyclic systems at the nitrogen atom of the 6-bromoindole core or the substitution of the bromine atom via palladium-catalyzed cross-coupling reactions. nih.govresearchgate.netdntb.gov.ua

Furthermore, derivatives of this compound have been explored for their potential as antiviral agents. One such derivative, the dihydrochloride (B599025) of 6-bromo-5-methoxy-1-methyl-2-(1-piperidinomethyl)-3-(2-diethylaminoethoxy)carbonylindole, has shown promising activity against SARS-CoV-2. actanaturae.runih.gov The synthesis of this complex molecule relies on a multi-step process starting from simpler indole precursors, highlighting the versatility of the indole scaffold in constructing intricate molecular architectures. actanaturae.ru

Development of Novel Bioactive Molecules

The structural features of this compound make it an ideal platform for the development of novel bioactive molecules. The indole nucleus itself is a common motif in compounds that interact with various biological targets. The addition of a bromine atom at the 6-position can enhance the potency and selectivity of these interactions.

Researchers have successfully synthesized a range of bioactive molecules by modifying the 6-bromoindole core. These include compounds with antimicrobial, antiviral, and enzyme-inhibiting properties. dntb.gov.uaactanaturae.runih.gov For example, the development of bCSE inhibitors from 6-bromoindole has led to the identification of compounds that can potentiate the effects of existing antibiotics, offering a potential strategy to combat antibiotic resistance. nih.govresearchgate.netdntb.gov.ua

One notable class of derivatives is the 6-bromoindolglyoxylamides, which have been investigated for their antimicrobial and antibiotic-enhancing activities. nih.govresearchgate.net By attaching polyamine chains to the glyoxylyl group, researchers have created molecules that can effectively target bacterial membranes. nih.govresearchgate.net

Investigation of Specific Biological Activities

Antimicrobial Properties

Analogues of this compound have demonstrated significant antimicrobial activity against a range of pathogens. nih.govresearchgate.net The 6-bromoindolglyoxylamide derivatives, in particular, have shown promise. For instance, a spermine-containing derivative exhibited potent activity against Gram-positive bacteria such as Staphylococcus aureus and Staphylococcus intermedius. nih.govresearchgate.net The mechanism of action for these compounds is believed to involve the rapid permeabilization and depolarization of the bacterial membrane. nih.govresearchgate.net

Furthermore, some of these derivatives have been shown to enhance the activity of conventional antibiotics against resistant bacteria. nih.govresearchgate.net This potentiation effect is a crucial area of research in the fight against antimicrobial resistance. The ability of these compounds to disrupt the bacterial membrane likely contributes to this synergistic effect. mdpi.com

| Compound/Derivative | Target Organism(s) | Observed Effect | Reference(s) |

| 6-bromoindolglyoxylamide-spermine | Staphylococcus aureus, Staphylococcus intermedius | Intrinsic antimicrobial activity | nih.govresearchgate.net |

| 6-bromoindolglyoxylamide-spermine | Pseudomonas aeruginosa | Antibiotic enhancing properties | nih.govresearchgate.net |

| 5-bromo-indole-3-carboxamide-PA3-7-3 | Pseudomonas aeruginosa, Escherichia coli | Enhancement of doxycycline (B596269) and erythromycin (B1671065) activity | mdpi.com |

Antiviral Activities

The exploration of this compound analogues has also yielded compounds with significant antiviral properties. A notable example is a derivative synthesized to have a chemical structure similar to arbidol, a known antiviral drug. actanaturae.runih.govnih.gov This compound, dihydrochloride of 6-bromo-5-methoxy-1-methyl-2-(1-piperidinomethyl)-3-(2-diethylaminoethoxy)carbonylindole, demonstrated a reliable antiviral effect against SARS-CoV-2 in vitro. actanaturae.runih.gov

At a concentration of 52.0 μM, this derivative completely inhibited the replication of the SARS-CoV-2 virus. actanaturae.runih.gov Further studies revealed that it also suppresses the formation of syncytia induced by the SARS-CoV-2 spike protein by 89% and exhibits interferon-inducing activity. actanaturae.runih.govnih.gov With a high selectivity index, this compound is considered a promising candidate for the development of drugs for the prevention and treatment of COVID-19. actanaturae.runih.gov

| Compound | Virus | Key Findings | Reference(s) |

| Dihydrochloride of 6-bromo-5-methoxy-1-methyl-2-(1-piperidinomethyl)-3-(2-diethylaminoethoxy)carbonylindole | SARS-CoV-2 | Completely inhibited viral replication at 52.0 μM; High selectivity index (78.6); Suppressed syncytium formation by 89% | actanaturae.runih.govnih.gov |

Enzyme Inhibition Studies (e.g., Bacterial Cystathionine γ-Lyase)

A key area of investigation for this compound analogues is their role as enzyme inhibitors. As mentioned earlier, derivatives of this compound have been specifically designed to inhibit bacterial cystathionine γ-lyase (bCSE). nih.govresearchgate.netdntb.gov.ua This enzyme is crucial for the production of hydrogen sulfide (H₂S) in many pathogenic bacteria, which helps protect them from oxidative stress and antibiotics. nih.govresearchgate.net

By inhibiting bCSE, these compounds can render bacteria more susceptible to existing antibiotics. nih.govresearchgate.netdntb.gov.ua Several potent bCSE inhibitors based on the 6-bromoindole scaffold have been synthesized, including (2-(6-bromo-1H-indol-1-yl)acetyl)glycine (NL1) and 5-((6-bromo-1H-indol-1-yl)methyl)-2-methylfuran-3-carboxylic acid (NL2). nih.govresearchgate.netnih.gov These inhibitors have shown high activity and selectivity, making them promising candidates for co-administration with antibiotics to overcome bacterial resistance. nih.govresearchgate.net

| Inhibitor | Target Enzyme | Significance | Reference(s) |

| (2-(6-bromo-1H-indol-1-yl)acetyl)glycine (NL1) | Bacterial Cystathionine γ-Lyase (bCSE) | Potentiates antibiotic effect on pathogenic bacteria | nih.govresearchgate.netnih.gov |

| 5-((6-bromo-1H-indol-1-yl)methyl)-2-methylfuran-3-carboxylic acid (NL2) | Bacterial Cystathionine γ-Lyase (bCSE) | Potentiates antibiotic effect on pathogenic bacteria | nih.govresearchgate.netnih.gov |

| 3-((6-(7-chlorobenzo[b]thiophen-2-yl)-1H-indol-1-yl)methyl)-1H-pyrazole-5-carboxylic acid (NL3) | Bacterial Cystathionine γ-Lyase (bCSE) | More efficient bCSE inhibitor than NL2 | nih.govdntb.gov.ua |

Applications in Agrochemical and Functional Materials Development

Beyond pharmaceuticals, derivatives of this compound are also being explored for applications in other fields, such as agrochemicals and functional materials. The indole-3-carboxylic acid scaffold itself has been investigated for the development of herbicides. frontiersin.orgnih.gov By targeting plant-specific biological pathways, these compounds could offer new solutions for weed management.

The unique chemical properties of this compound, including its ability to form hydrogen bonds and participate in π-stacking interactions, also make it a candidate for the development of functional materials. nih.govresearchgate.net These properties could be harnessed to create materials with specific electronic or optical properties. While this area of research is still emerging, the versatility of the 6-bromoindole scaffold suggests a wide range of potential applications beyond the biomedical field.

Advanced Theoretical and Computational Studies on 6 Bromo 1h Indole 3 Carboxylic Acid

Molecular Modeling and Conformational Analysis

Molecular modeling and conformational analysis are pivotal in understanding the three-dimensional structure and stability of 6-bromo-1H-indole-3-carboxylic acid. These studies often rely on data from experimental techniques like single-crystal X-ray diffraction, which provide precise atomic coordinates that can be used to build and refine computational models.

Detailed crystallographic studies have revealed the precise solid-state conformation of this molecule. nih.govresearchgate.net The core indole (B1671886) ring system is essentially planar, and the carboxylic acid group at the 3-position is only slightly twisted out of this plane. The dihedral angle between the plane of the indole ring system and the carboxylic acid group (–COOH) has been determined to be a mere 6(4)°. nih.gov This near-coplanarity suggests a degree of electronic conjugation between the carboxyl group and the indole ring.

In the crystalline state, the molecule engages in significant intermolecular hydrogen bonding, which dictates its packing arrangement. nih.gov Molecules of this compound form centrosymmetric inversion dimers, where two molecules are linked by a pair of strong O—H⋯O hydrogen bonds between their carboxylic acid groups. nih.govresearchgate.net These dimers are then further connected into layers by N—H⋯O hydrogen bonds, where the hydrogen on the indole nitrogen of one dimer interacts with a carbonyl oxygen of an adjacent dimer. nih.gov This extensive hydrogen-bonding network is a key feature of its solid-state architecture.

| Parameter | Value | Description |

|---|---|---|

| Dihedral Angle (Indole Ring to COOH) | 6(4)° nih.gov | The angle of twist between the carboxylic acid group and the plane of the indole ring system. |

| O—H⋯O Bond Distance | 2.627(5) Å nih.gov | The distance between the donor and acceptor oxygen atoms in the carboxylic acid dimer hydrogen bond. |

| N—H⋯O Bond Distance | 2.928(6) Å nih.gov | The distance between the indole nitrogen donor and the carbonyl oxygen acceptor in the intermolecular hydrogen bond. |

| O—H⋯O Bond Angle | 169(8)° nih.gov | The angle of the hydrogen bond forming the dimer structure. |

| N—H⋯O Bond Angle | 148° nih.gov | The angle of the hydrogen bond linking the dimers into layers. |

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in exploring the electronic properties of a molecule. irjweb.comresearchgate.net These methods can determine the distribution of electron density, the energies of molecular orbitals, and other key electronic descriptors.

For this compound, the electronic structure is a composite of its constituent parts: the electron-rich indole nucleus, the electronegative bromine atom, and the electron-withdrawing carboxylic acid group. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in this analysis. The HOMO represents the ability to donate electrons, while the LUMO represents the ability to accept them. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and kinetic stability. irjweb.com

While specific DFT studies detailing the HOMO-LUMO energies for this exact molecule are not publicly available, general principles suggest that the electron density of the HOMO would be concentrated on the electron-rich indole ring. Conversely, the LUMO would likely be distributed over the electron-deficient carboxylic acid group and the pyrrole (B145914) part of the indole ring. The presence of the electron-withdrawing bromine and carboxylic acid groups is expected to lower the energies of both the HOMO and LUMO compared to unsubstituted indole.

Molecular Electrostatic Potential (MEP) maps are another powerful visualization tool derived from quantum calculations. They illustrate the charge distribution on the molecular surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). scispace.com For this compound, an MEP map would show a highly negative potential around the carbonyl oxygens of the carboxylic acid group, indicating their suitability for electrophilic attack or hydrogen bond acceptance. A region of positive potential would be expected around the acidic proton of the carboxyl group and the N-H proton of the indole ring.

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 240.05 g/mol | nih.gov |

| XLogP3 | 2.7 | nih.gov |

| Hydrogen Bond Donor Count | 2 | nih.gov |

| Hydrogen Bond Acceptor Count | 2 | nih.gov |

| Polar Surface Area | 53.1 Ų | nih.gov |

Prediction of Reactivity and Interaction Mechanisms

Computational studies are crucial for predicting how a molecule will react and interact with other chemical species. These predictions are based on the calculated electronic structure and conformational analysis.

The primary interaction mechanism for this compound, as confirmed by molecular modeling, is hydrogen bonding. nih.govresearchgate.net The presence of both hydrogen bond donors (N-H and O-H) and acceptors (C=O) allows the molecule to form the robust, layered structures observed in the solid state. These same groups are expected to govern its interactions in biological systems, allowing it to bind with receptor sites capable of forming complementary hydrogen bonds.

Reactivity can be predicted by examining the molecule's functional groups and the electronic landscape. The indole ring is inherently reactive towards electrophilic substitution. With the C3 position occupied by the carboxylic acid, further electrophilic attack would be directed towards the benzene (B151609) portion of the ring. Computational models can predict the most likely site of attack (C4, C5, or C7) by calculating the stability of the intermediate carbocations (the sigma complex).

The functional groups themselves also confer specific reactivity:

Carboxylic Acid: This group is a site for nucleophilic acyl substitution, readily undergoing reactions such as esterification with alcohols or amidation with amines to form corresponding esters and amides.

Aryl Bromide: The bromine atom at the C6 position is a handle for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, or Sonogashira reactions. These reactions are powerful methods for forming new carbon-carbon or carbon-heteroatom bonds, making the molecule a versatile building block in organic synthesis.

Indole N-H: The nitrogen atom can be deprotonated by a strong base and subsequently alkylated or acylated, providing another avenue for chemical modification.

| Molecular Site | Type of Reaction | Description |

|---|---|---|

| Indole Ring (C4, C5, C7) | Electrophilic Aromatic Substitution | Reaction with electrophiles like halogens or nitrating agents at positions on the benzene ring. |

| Carboxylic Acid (-COOH) | Nucleophilic Acyl Substitution | Formation of esters, amides, or acid chlorides. |

| C6-Bromine Bond | Cross-Coupling Reactions | Participation in reactions like Suzuki or Heck to form new C-C bonds. |

| Indole Nitrogen (N-H) | Alkylation/Acylation | Substitution of the hydrogen atom on the nitrogen after deprotonation. |

Challenges and Future Perspectives in the Research of 6 Bromo 1h Indole 3 Carboxylic Acid

Overcoming Synthetic Hurdles for Complex Derivatives

The synthesis of complex derivatives of 6-Bromo-1H-indole-3-carboxylic acid is pivotal for expanding its therapeutic applicability. While the parent compound serves as a crucial building block, its derivatization presents several synthetic challenges that researchers are actively working to address.

A primary strategy for creating complex derivatives involves the versatile reactivity of the 6-bromoindole (B116670) core. The bromine atom at the 6-position is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the introduction of a wide array of aryl and heteroaryl groups, significantly diversifying the chemical space of accessible derivatives. The synthesis of inhibitors of bacterial cystathionine (B15957) γ-lyase (bCSE), for instance, utilizes 6-bromoindole as a key starting material. nih.gov In these syntheses, intricate residues are assembled at the nitrogen atom of the indole (B1671886) ring or by substituting the bromine atom through these palladium-catalyzed reactions. nih.gov

Future research in this area will likely focus on the development of more efficient and atom-economical synthetic methodologies. This could include the exploration of novel catalytic systems for C-H activation, allowing for direct functionalization of the indole ring without the need for pre-installed halogen atoms. Furthermore, the development of one-pot or tandem reactions that combine several synthetic steps would significantly streamline the synthesis of complex derivatives, making them more accessible for biological screening and development.

Deepening Mechanistic Understanding of Biological Action

While a number of 6-bromoindole derivatives have shown promising biological activity, a detailed mechanistic understanding of how this compound and its derivatives exert their effects at the molecular level is still an area of active investigation.

Indole derivatives, as a class, are known to exhibit a broad spectrum of biological activities, including antiviral, anticancer, and anti-inflammatory properties. Their mechanism of action often involves binding to multiple receptors and modulating the activity of key proteins involved in cellular signaling pathways. For instance, some indole derivatives have been shown to induce apoptosis in cancer cells by modulating the expression of apoptosis-related proteins.

More specifically, derivatives of 6-bromoindole have demonstrated potential as anti-inflammatory agents by modulating cytokine secretion in human dendritic cells. Certain derivatives were found to decrease the secretion of the pro-inflammatory cytokine IL-12p40 while increasing the production of the anti-inflammatory cytokine IL-10. In the context of antibacterial activity, 6-bromoindole-based compounds have been identified as inhibitors of bacterial cystathionine γ-lyase (bCSE), an enzyme crucial for hydrogen sulfide (B99878) biogenesis in some pathogenic bacteria. nih.gov By inhibiting this enzyme, these compounds can enhance the susceptibility of bacteria like Staphylococcus aureus and Pseudomonas aeruginosa to conventional antibiotics. nih.gov

Despite these findings, the precise molecular targets of this compound and many of its derivatives remain to be fully elucidated. Future research will need to employ a range of techniques, including proteomics, genomics, and structural biology, to identify the specific proteins and pathways with which these compounds interact. A deeper understanding of their structure-activity relationships (SAR) will also be crucial. For example, understanding how modifications to the carboxylic acid group or the indole nitrogen affect binding affinity and biological activity will guide the design of more potent and selective therapeutic agents.

Expanding the Scope of Applications in Materials Science and Catalysis

While the primary focus of research on this compound has been in the realm of medicinal chemistry, its unique chemical structure suggests potential applications in the fields of materials science and catalysis. This remains a largely unexplored frontier with significant opportunities for future investigation.

The indole nucleus is a privileged structure in the design of functional organic materials. The potential for this compound to serve as a monomer for the synthesis of novel polymers is an intriguing prospect. The carboxylic acid functionality provides a handle for polymerization reactions, such as polycondensation, while the bromo-substituted indole ring could impart unique electronic and photophysical properties to the resulting polymer. Such polymers could find applications in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Furthermore, the ability of the indole scaffold to participate in intermolecular interactions, such as hydrogen bonding and π-π stacking, could be exploited in the design of self-assembling materials and supramolecular structures. The defined crystalline structure of this compound, which features intermolecular O-H···O and N-H···O hydrogen bonds that form layered structures, provides a basis for designing ordered materials.

In the field of catalysis, the indole moiety of this compound could potentially act as a ligand for transition metal catalysts. The nitrogen atom of the indole ring and the oxygen atoms of the carboxylic acid group could coordinate with metal centers, creating novel catalytic species. The electronic properties of the indole ring, which can be tuned by the bromine substituent, could influence the catalytic activity and selectivity of such complexes. While direct catalytic applications of this specific compound have yet to be reported, the broader class of indole derivatives is being explored for its catalytic potential.

The expansion of research into these areas will require interdisciplinary collaboration between organic chemists, materials scientists, and catalytic chemists. Systematic studies are needed to explore the polymerization behavior of this compound and its derivatives, to characterize the physical and electronic properties of any resulting materials, and to investigate the coordination chemistry and catalytic activity of its metal complexes. Success in these areas would significantly broaden the impact of this versatile chemical compound beyond its current applications in drug discovery.

Q & A

Q. What are the standard synthetic routes for 6-Bromo-1H-indole-3-carboxylic acid, and how are reaction conditions optimized?

The synthesis typically involves bromination of indole precursors. For example, one method starts with 3-(2-azidoethyl)-5-bromo-1H-indole, which undergoes copper-catalyzed cycloaddition with alkynes in PEG-400/DMF solvent systems . Purification via flash column chromatography (70:30 ethyl acetate/hexane) yields the product at ~50% efficiency. Key optimization steps include solvent selection (e.g., PEG-400 for improved solubility), reaction time (12 hours), and CuI catalyst loading . Residual DMF removal requires vacuum drying at 90°C .

Q. How is the molecular structure of this compound confirmed experimentally?

Structural validation employs:

- X-ray crystallography : Monoclinic space group with unit cell parameters , and dihedral angles between the carboxylic acid group and indole ring (6° deviation) . Hydrogen bonding (O–H⋯O and N–H⋯O) forms dimers and layered networks .

- NMR spectroscopy : NMR confirms substitution patterns (e.g., bromine at C6, carboxylic acid at C3) .

- Mass spectrometry : FAB-HRMS identifies the molecular ion peak at 427.0757 [M+H] .

Advanced Research Questions

Q. What methodological challenges arise in resolving crystallographic data discrepancies for this compound?

Crystallographic refinement using SHELX software (e.g., SHELXL) can reveal inconsistencies in hydrogen bonding or thermal motion parameters. For instance, the title compound’s O–H⋯O dimeric interactions (-factor = 0.063) show slight deviations in bond lengths (mean C–C = 0.007 Å) . Advanced refinement strategies include:

Q. How can synthetic yields be improved while minimizing byproducts in halogenated indole derivatives?

Low yields (~50%) in brominated indole synthesis often stem from competing side reactions (e.g., dehalogenation or over-substitution). Strategies include:

- Catalyst optimization : Substituting CuI with Pd-based catalysts for regioselective bromination .

- Solvent effects : Using DMF/PEG-400 mixtures to stabilize intermediates and reduce aggregation .

- Temperature control : Lowering reaction temperatures to suppress decomposition pathways.

Q. What role does this compound play in medicinal chemistry, and how are bioactivity assays designed?

This compound serves as a scaffold for designing enzyme inhibitors (e.g., kinase or protease targets) due to its halogen-bonding capacity (Br enhances target affinity) and carboxylic acid moiety (enables salt bridge formation) . Bioactivity studies often involve:

- Structure-activity relationship (SAR) : Modifying the C6 bromine or C3 carboxylate to assess potency changes .

- In vitro assays : Testing against cancer cell lines (e.g., IC determination) or microbial strains .

- Molecular docking : Validating interactions with target proteins (e.g., indole derivatives binding to ATP pockets) .

Q. How do purification methods impact the purity and stability of this compound?

Residual solvents (e.g., DMF) or column chromatography artifacts can reduce purity. Effective approaches include:

- Recrystallization : Using methanol/water mixtures to obtain >95% purity .

- Chromatographic gradients : Adjusting ethyl acetate/hexane ratios to isolate non-polar byproducts .

- Stability testing : Monitoring degradation under UV light or humidity via HPLC-MS .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the hydrogen-bonding network in this compound crystals?

Discrepancies in hydrogen bond lengths (e.g., O–H⋯O = 1.82 Å vs. 1.79 Å) may arise from temperature-dependent crystallographic variations (data collected at 293 K vs. lower temps) . Resolution involves:

Q. Why do some studies report divergent biological activities for structurally similar brominated indoles?

Subtle structural differences (e.g., methyl vs. methoxy substituents) alter pharmacokinetics. For example, this compound shows stronger antimicrobial activity than its 6-methoxy analog due to enhanced membrane permeability from the bromine atom .

Methodological Best Practices

Q. What analytical techniques are critical for characterizing derivatives of this compound?

- UHPLC-HRMS : Detects trace impurities (<0.1%) and confirms molecular formulas .

- FT-IR spectroscopy : Identifies functional groups (e.g., C=O stretch at 1680 cm) .

- X-ray photoelectron spectroscopy (XPS) : Validates bromine oxidation states in complex derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.